Ethyl 4-oxocycloheptane-1-carboxylate
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Overview
Description
Ethyl 4-Oxocycloheptanecarboxylate is an organic compound belonging to the class of esters. It is derived from the condensation of 4-oxocycloheptanecarboxylic acid with ethanol. This compound is characterized by its unique cyclic structure, which imparts distinct chemical and physical properties. It is a colorless liquid with a slightly fruity aroma and is soluble in most organic solvents but insoluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-Oxocycloheptanecarboxylate can be synthesized through the esterification of 4-oxocycloheptanecarboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-Oxocycloheptanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Oxocycloheptanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: 4-Oxocycloheptanecarboxylic acid or 4-oxocycloheptanone.
Reduction: 4-Hydroxycycloheptanecarboxylate.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 4-Oxocycloheptanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-Oxocycloheptanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The cyclic structure of the compound also allows it to interact with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Ethyl 4-Oxocycloheptanecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-Oxocyclohexanecarboxylate: This compound has a similar structure but with a six-membered ring instead of a seven-membered ring.
Ethyl 2-Oxocycloheptanecarboxylate: This compound has the keto group at a different position, leading to variations in its chemical behavior and applications.
The uniqueness of Ethyl 4-Oxocycloheptanecarboxylate lies in its seven-membered ring structure, which imparts distinct reactivity and stability compared to its six-membered and other cyclic counterparts.
Properties
IUPAC Name |
ethyl 4-oxocycloheptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)8-4-3-5-9(11)7-6-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVZJSGXOCJBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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